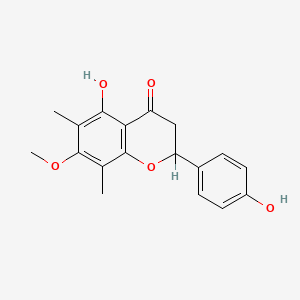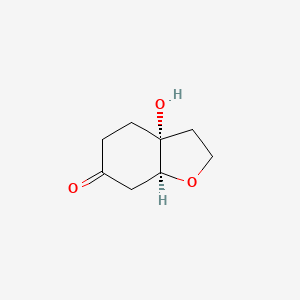
QUIRESTON-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QUIRESTON-A is an inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative Cell impermeable inhibitor of high-affinity choline uptake (HAChU). For comparative information see the attached table. poor penetration of biological membranes.
Wissenschaftliche Forschungsanwendungen
1. Electroactive Polymer Synthesis
QUIRESTON-A's relevance in the synthesis of electroactive polymers is significant. These polymers have diverse technological applications, including energy storage systems, owing to their sustainability, ease of synthesis, and environmental compatibility. Anthraquinone-based derivatives, such as this compound, are crucial due to their conducting properties, making them suitable for use in automotive, solar cell devices, aircraft aileron, and biomedical equipment (Zarren, Nisar, & Sher, 2019).
2. Prion Disease Detection
This compound is instrumental in the Real-Time Quaking-Induced Conversion (RT-QUIC) assay, a method for detecting prion diseases such as Creutzfeldt-Jakob disease (CJD). This technique allows for the sensitive detection of prions in various samples, including cerebrospinal fluid, and is pivotal in antemortem evaluations (Atarashi et al., 2011). Additionally, the RT-QuIC technique's adaptability for studying other protein misfolding diseases highlights the broad applicability of this compound in biomedical research (Schmitz et al., 2016).
3. Hematopoietic Stem Cell Research
Research involving this compound has uncovered its role in the quiescence of hematopoietic stem cells (HSCs). This state of quiescence, while protective, can lead to error-prone DNA repair and mutagenesis in HSCs, thus having implications in understanding the mechanisms of hematopoietic abnormalities and potential treatments (Mohrin et al., 2010).
4. Protein Interaction Studies
This compound is used in the study of protein quinary interactions, particularly in live cells. This research is important for understanding the dynamic interactions of proteins within cellular environments and their implications in various diseases and drug interactions (Majumder et al., 2015).
5. Antimicrobial and Anticancer Research
This compound's structure, resembling quinolines, makes it a candidate for antimicrobial and anticancer research. Quinolines, including compounds similar to this compound, have shown effectiveness against a range of diseases due to their ability to interact with various biological targets (Ruiz, 2003); (Solomon & Lee, 2011).
Eigenschaften
Molekularformel |
C10H16BrNO |
|---|---|
Molekulargewicht |
246.14 Da. |
Aussehen |
slightly yellowish crystal powder |
Reinheit |
min. 99.5%. (NMR (D2O)) |
Synonyme |
1-allyl 3-quinicludon bromide; N-allyl-3-oxoquinuclidinium bromide. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)


![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)